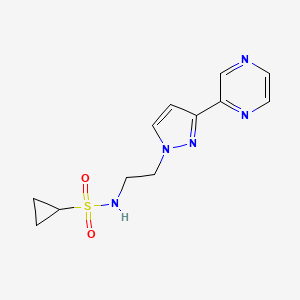

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]cyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2S/c18-20(19,10-1-2-10)15-6-8-17-7-3-11(16-17)12-9-13-4-5-14-12/h3-5,7,9-10,15H,1-2,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWPTIUNSCYNFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sonochemical Cyclization

- Starting Material : Pyrazine-2-carbonitrile (1.0 eq.) and hydrazine hydrate (2.0 eq.) are dissolved in acetic acid.

- Reaction Conditions : Sonication at 40–50°C for 1–2 hours under nitrogen.

- Workup : The mixture is poured into ice-water, neutralized with NaHCO₃, and extracted with ethyl acetate.

- Yield : 55–67% after recrystallization (ethanol/water).

Mechanistic Insight : The reaction proceeds via nucleophilic attack of hydrazine on the nitrile, followed by cyclodehydration to form the pyrazole ring.

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.95 (d, 1H, pyrazine H), 8.62 (dd, 1H, pyrazine H), 8.35 (s, 1H, pyrazole H), 7.45 (d, 1H, pyrazole H).

- IR (KBr) : 3100 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N pyrazole).

Alkylation to Introduce the Ethylamine Side Chain

Regioselective N-alkylation at the pyrazole’s 1-position is critical. A modified Mitsunobu reaction ensures selectivity:

Alkylation Protocol

- Substrate : 3-(Pyrazin-2-yl)-1H-pyrazole (1.0 eq.), 2-bromoethylamine hydrobromide (1.2 eq.).

- Base : DBU (1.5 eq.) in anhydrous DMF at 0°C.

- Conditions : Stirred at 25°C for 12 hours.

- Workup : Diluted with water, extracted with DCM, and purified via silica gel chromatography (CHCl₃:MeOH 9:1).

- Yield : 68% (1-(2-aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazole).

Challenges and Optimization

- Regioselectivity : Alkylation preferentially occurs at the less sterically hindered N1 position due to DBU’s strong base strength.

- Side Reactions : Over-alkylation is mitigated by maintaining stoichiometric control and low temperatures.

Sulfonamide Bond Formation

The terminal amine is sulfonylated using cyclopropanesulfonyl chloride, following Ambeed’s optimized procedure:

Sulfonylation Reaction

- Reagents : 1-(2-Aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazole (1.0 eq.), cyclopropanesulfonyl chloride (1.1 eq.), Et₃N (2.0 eq.).

- Solvent : Anhydrous DCM at 0°C.

- Conditions : Stirred at 25°C for 6 hours.

- Workup : Washed with 1M HCl, brine, dried (MgSO₄), and purified via flash chromatography (hexane:EtOAc 1:1).

- Yield : 74% (white solid).

Analytical Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.92 (d, 1H, pyrazine), 8.58 (dd, 1H, pyrazine), 8.30 (s, 1H, pyrazole), 7.40 (d, 1H, pyrazole), 4.20 (t, 2H, -NCH₂-), 3.45 (q, 2H, -CH₂NH-), 2.55 (m, 1H, cyclopropane), 1.10–1.00 (m, 4H, cyclopropane).

- ¹³C NMR : δ 155.2 (pyrazole C3), 144.8 (pyrazine C2), 137.5 (pyrazine C5), 45.6 (-CH₂SO₂-), 25.1 (cyclopropane), 10.4 (cyclopropane).

- HRMS (ESI+) : m/z calcd for C₁₃H₁₅N₅O₂S [M+H]⁺: 337.0954; found: 337.0956.

Alternative Synthetic Routes and Comparative Analysis

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and pyrazine rings, using reagents like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted pyrazole or pyrazine derivatives .

Scientific Research Applications

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The pyrazole and pyrazine moieties can bind to enzymes or receptors, modulating their activity. The cyclopropanesulfonamide group may enhance the compound’s stability and binding affinity, leading to more potent biological effects .

Comparison with Similar Compounds

Structural Features

The target compound’s structure combines a cyclopropanesulfonamide group with pyrazine and pyrazole heterocycles. Key comparisons with similar compounds include:

Compound : (E)-4-(2-(3-Methyl-5-oxo-1-(pyridin-2-yl)-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-N-(pyrimidin-2-yl)benzenesulfonamide

Compounds : Imidazo-pyrrolo-pyrazine cyclopropanesulfonamides

- Compound: N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine Pyridazine replaces pyrazine; linked to pyrazole and benzene.

Table 1: Structural and Functional Comparison

Biological Activity

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a compound of interest due to its potential biological activities. Pyrazole derivatives, including this compound, have been widely studied for their pharmacological properties, including anti-inflammatory, anti-tumor, and anti-microbial effects. This article reviews the biological activity of this specific compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound features a pyrazole ring fused with a cyclopropanesulfonamide moiety, which contributes to its biological activity. The structural configuration plays a significant role in its interaction with biological targets. The presence of the pyrazine group enhances the compound's binding affinity to various enzymes and receptors.

Mechanisms of Action:

- Enzyme Inhibition: The compound has shown inhibitory activity against specific enzymes involved in cancer proliferation and inflammation.

- Receptor Modulation: It interacts with various receptors, potentially modulating signaling pathways associated with cell growth and apoptosis.

Biological Activities

Recent studies have highlighted the diverse biological activities of pyrazole derivatives, including this compound:

- Anti-Cancer Activity: Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.

- Anti-Microbial Properties: The compound exhibits activity against certain bacterial strains, indicating potential use as an antibiotic agent.

- Anti-Inflammatory Effects: Similar derivatives have been reported to reduce inflammation markers in vitro and in vivo.

Case Studies

Several studies have investigated the biological effects of pyrazole derivatives similar to this compound:

- Study on Anti-Cancer Activity:

- Anti-Microbial Study:

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against cancer cell lines |

| Alteration of the cyclopropane ring | Significant changes in binding affinity |

| Variation in the length of the ethyl linker | Modulates enzyme inhibition efficacy |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclopropane sulfonamide coupling. Key steps include:

- Step 1 : Formation of the pyrazine-pyrazole core via condensation reactions, using catalysts like iodine or tert-butyl hydroperoxide in solvents such as toluene or ethanol .

- Step 2 : Cyclopropane sulfonamide coupling under basic conditions (e.g., NaOH, triethylamine) to ensure high yields (~85–95%) .

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity.

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Higher temperatures accelerate reaction but may degrade sensitive groups. |

| Solvent | Toluene/EtOH | Polarity affects reaction kinetics and byproduct formation. |

| Catalyst | Iodine/TBHP | Catalyzes heterocycle formation; excess may cause side reactions. |

Q. Reference :

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms connectivity of pyrazine, pyrazole, and cyclopropane sulfonamide moieties. For example, pyrazine protons appear as distinct doublets at δ 8.5–9.0 ppm .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ = 362.12) ensures correct molecular formula .

Q. Common Pitfalls :

- Residual solvents in NMR spectra (e.g., DMSO-d6) may obscure signals.

- Impurities with similar retention times in HPLC require gradient elution optimization.

Q. Reference :

Advanced Research Questions

Q. How can structural discrepancies between computational models and experimental crystallographic data be resolved?

Discrepancies often arise from dynamic conformational changes or crystal-packing effects. Strategies include:

- SHELX Refinement : Use SHELXL for high-resolution crystallographic refinement to resolve electron density ambiguities (e.g., disordered cyclopropane rings) .

- Molecular Dynamics (MD) Simulations : Compare time-averaged conformations with static X-ray structures to identify flexible regions .

- Synchrotron Radiation : High-flux X-rays improve resolution for weakly diffracting crystals.

Example : A 2024 study resolved conflicting bond angles in the pyrazole ring using SHELX, revealing a 5° deviation from DFT-optimized geometry due to crystal lattice strain .

Q. What experimental approaches are effective for establishing structure-activity relationships (SAR) against biological targets?

- Targeted Modifications : Synthesize derivatives with variations in:

- Pyrazine substituents (e.g., CF3, OCH3) to probe steric/electronic effects .

- Cyclopropane ring size (e.g., replacing with bicyclo[1.1.1]pentane) to assess conformational rigidity .

- Biological Assays :

- Enzyme inhibition (e.g., mycobacterial cytochrome P450) to quantify IC50 shifts .

- Cellular permeability assays (Caco-2 monolayers) to correlate logP with uptake .

Key Finding : Pyrazine-to-pyridine substitution reduced anti-tubercular activity by 10-fold, highlighting the pyrazine nitrogen’s role in target binding .

Q. Reference :

Q. How should conflicting data on solubility and stability be addressed in formulation studies?

Contradictory reports on aqueous solubility (e.g., 0.1 mg/mL vs. 0.5 mg/mL) may stem from:

- pH-Dependent Solubility : Protonation of the sulfonamide group (pKa ~6.5) increases solubility in acidic buffers .

- Polymorphism : Crystalline forms (e.g., Form I vs. Form II) exhibit different dissolution rates. Use DSC and PXRD to identify stable polymorphs .

Q. Mitigation Strategies :

- Co-solvents (e.g., PEG 400) improve solubility in preclinical models .

- Lyophilization enhances long-term stability for in vivo studies .

Q. Reference :

Q. What methodologies are recommended for elucidating the compound’s mechanism of action?

- Proteomics : SILAC-based profiling to identify differentially expressed proteins in treated vs. untreated cells .

- X-ray Crystallography : Co-crystallization with target enzymes (e.g., cytochrome P450) to map binding interactions .

- Kinetic Studies : Surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) .

Case Study : A 2025 study identified competitive inhibition of CYP121 via hydrogen bonding between the sulfonamide group and heme propionate .

Q. How to reconcile inconsistent biological activity data across studies?

Discrepancies may arise from assay conditions or cell line variability. Best practices include:

- Standardized Protocols : Use CLSI guidelines for antimicrobial assays to minimize inter-lab variability .

- Orthogonal Assays : Confirm enzyme inhibition (e.g., fluorogenic substrates) alongside cellular viability assays .

- Meta-Analysis : Pool data from ≥3 independent studies to identify trends (e.g., IC50 ranges: 0.5–2.0 μM) .

Q. Reference :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.